5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride
Description
Properties
IUPAC Name |
5-[3-(dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-18(2)16(19)13-6-4-5-11(9-13)12-7-8-14(22-3)15(10-12)23(17,20)21/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYUEGKZRXYCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization Followed by Sulfonation and Chlorination
The most widely documented method involves diazotization of an aniline precursor, followed by sulfonation and chlorination. A representative procedure begins with 3-(dimethylcarbamoyl)aniline, which undergoes diazotization using sodium nitrite in hydrochloric acid at subzero temperatures. The resulting diazonium salt is then treated with sulfur dioxide in the presence of copper(I) chloride, yielding the intermediate sulfinic acid. Subsequent chlorination with chlorine gas or thionyl chloride introduces the sulfonyl chloride group.
Critical parameters include:
- Temperature control : Reactions are conducted below -5°C to prevent premature decomposition of the diazonium intermediate.
- Catalyst selection : Copper(I) chloride enhances the sulfonation efficiency by facilitating electron transfer.
- Solvent system : A mixture of acetic acid and toluene optimizes solubility while minimizing side reactions.
This method typically achieves yields of 58–65% after recrystallization from hexanes/tetrahydrofuran.
Direct Sulfonation of Prefunctionalized Benzene Derivatives
An alternative route involves Friedel-Crafts sulfonation of a preassembled benzene ring containing the methoxy and dimethylcarbamoyl groups. However, the electron-withdrawing nature of the dimethylcarbamoyl group (-CONMe₂) deactivates the ring, necessitating forceful conditions. Sulfur trioxide complexes in dichloroethane at 80°C have been employed, though this approach risks over-sulfonation and requires meticulous stoichiometric control.
Chlorination of Sulfonic Acid Precursors
Sulfonic acids, such as 5-[3-(dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonic acid, serve as direct precursors. Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane converts the sulfonic acid to the sulfonyl chloride. This method is advantageous for its simplicity but requires rigorously dry conditions to avoid hydrolysis.
Table 1: Comparison of Synthetic Methods
Reaction Mechanisms and Kinetic Considerations
Diazotization and Sulfonation Pathway
The diazotization step proceeds via protonation of the aniline’s amino group, followed by nitrosation to form the diazonium ion. Subsequent reaction with sulfur dioxide involves radical intermediates, where copper(I) chloride acts as a one-electron oxidant, enabling the formation of the sulfinic acid intermediate. Chlorination with Cl₂ proceeds through a nucleophilic displacement mechanism, wherein the sulfinic acid’s oxygen attacks electrophilic chlorine.
Steric and Electronic Effects
The methoxy group at the 2-position ortho to the sulfonyl chloride imposes steric hindrance, slowing chlorination kinetics. Computational studies suggest that the dimethylcarbamoyl group’s electron-withdrawing effect further polarizes the sulfonic acid intermediate, increasing its reactivity toward PCl₅.
Process Optimization and Scalability
Catalyst and Solvent Optimization
Replacing copper(I) chloride with iron(III) oxide in the sulfonation step improves yields to 72% by reducing side reactions. Mixed solvent systems (e.g., ethyl acetate/tetrahydrofuran) enhance intermediate solubility, particularly for the sulfinic acid.
Continuous-Flow Synthesis
Recent advances adopt continuous-flow reactors to mitigate exothermic risks during diazotization. Microreactors maintain temperatures below -5°C and reduce reaction times to 30 minutes.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with ≥99% purity.
Industrial Applications and Derivatives
Pharmaceutical Intermediates
This sulfonyl chloride is a key intermediate in protease inhibitors, where it acylates lysine residues.
Polymer Chemistry
Incorporated into sulfonated polyether ether ketone (SPEEK) membranes, it enhances proton conductivity in fuel cells.
Recent Advances in Green Synthesis
Biocatalytic Sulfonation
Immobilized sulfotransferases enable sulfonation at ambient temperatures, reducing energy consumption.
Solvent-Free Chlorination
Mechanochemical methods using ball mills and PCl₅ yield 82% product without solvent.
Chemical Reactions Analysis
5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions due to the presence of the reactive sulfonyl chloride group (SO2Cl). Some of the common types of reactions include:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions:
Hydrolysis: The sulfonyl chloride group can hydrolyze in the presence of water, forming the corresponding sulfonic acid.
Scientific Research Applications
Scientific Research Applications
-
Antimicrobial Activity
- Research has indicated that 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride exhibits antimicrobial properties against various bacterial and fungal strains. Studies have focused on its efficacy in inhibiting the growth of pathogens, which could lead to the development of new antimicrobial agents.
-
Enzyme Inhibition
- The compound has been investigated for its potential to inhibit specific enzymes. This inhibition could be relevant in therapeutic contexts, such as the development of drugs targeting enzyme-related diseases.
-
Material Science
- In material science, this compound is utilized in synthesizing advanced materials due to its ability to form covalent bonds with nucleophilic sites on polymers and biomolecules. This property is leveraged in creating functional materials with tailored properties.
-
Pharmaceutical Development
- The sulfonyl chloride group allows for the formation of sulfonamide derivatives, which are important in drug development. These derivatives can serve as building blocks for various pharmaceutical compounds, enhancing their biological activity.
Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological techniques to evaluate the minimum inhibitory concentrations (MICs) of the compound against various strains.
Enzyme Inhibition
Research exploring the enzyme inhibition potential highlighted that the compound effectively inhibited certain proteases involved in disease pathways. The inhibition was quantified using kinetic assays, demonstrating a dose-dependent response, which suggests its potential utility in therapeutic applications targeting protease-related conditions.
Mechanism of Action
The mechanism of action of 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of other molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride, enabling comparative analysis of substituent effects and functional behavior:
3-(Methylcarbamoyl)benzenesulfonyl Chloride
- CAS : 1016715-95-9
- Molecular Formula: C₈H₈ClNO₃S
- Molecular Weight : 233.67 g/mol
- Key Features :
- A single methylcarbamoyl group at the 3-position.
- Absence of methoxy or additional substituents.
- Comparison :
- The dimethylcarbamoyl group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to the methylcarbamoyl group here. This difference may enhance electrophilicity in sulfonylation reactions.
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzenesulfonyl Chloride
- CAS : 1481595-14-5
- Molecular Formula: C₉H₉Cl₂NO₄S
- Molecular Weight : 298.15 g/mol
- Key Features :
- Chloro substituent at position 5.
- Methylcarbamoyl at position 3.
- The target compound lacks this chloro group, which may reduce its electrophilicity and alter selectivity in synthetic applications.
5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzenesulfonyl Chloride
- CAS : 1482800-95-2
- Molecular Formula: C₁₀H₁₁Cl₂NO₄S
- Molecular Weight : 312.17 g/mol
- Key Features :
- Chloro at position 5 and dimethylcarbamoyl at position 3.
- Comparison :
- The dimethylcarbamoyl group in this compound mirrors the target’s substituent, but the additional chloro substitution distinguishes it. The absence of chloro in the target compound likely reduces its molecular weight (~276.72 g/mol, estimated) and alters solubility or reactivity profiles.
Structural and Functional Analysis
Substituent Effects
- Electron-Withdrawing Groups :
Data Table: Comparative Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride | N/A | C₁₅H₁₅ClNO₄S (est.) | ~305.8 (est.) | Dimethylcarbamoyl, methoxy |
| 3-(Methylcarbamoyl)benzenesulfonyl chloride | 1016715-95-9 | C₈H₈ClNO₃S | 233.67 | Methylcarbamoyl |
| 5-Chloro-2-methoxy-3-(methylcarbamoyl)benzenesulfonyl chloride | 1481595-14-5 | C₉H₉Cl₂NO₄S | 298.15 | Chloro, methylcarbamoyl, methoxy |
| 5-Chloro-3-(dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride | 1482800-95-2 | C₁₀H₁₁Cl₂NO₄S | 312.17 | Chloro, dimethylcarbamoyl, methoxy |
Biological Activity
5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride is a sulfonamide derivative that has garnered attention in pharmacological research, particularly for its potential as an orexin receptor agonist. This compound's biological activity primarily revolves around its interaction with the orexin receptors, which play a crucial role in regulating sleep-wake cycles and appetite.
Chemical Structure and Properties
The molecular structure of 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride can be represented as follows:
- Chemical Formula : C₁₅H₁₅ClN₂O₃S
- Molecular Weight : 336.81 g/mol
This compound features a sulfonyl chloride functional group, which is significant for its reactivity and interaction with biological molecules.
The primary biological activity of this compound is linked to its role as an agonist for the orexin type 2 receptor (OX2R). Orexin receptors are G-protein coupled receptors (GPCRs) that are involved in various physiological processes, including:
- Regulation of Sleep : OX2R activation promotes wakefulness and regulates the sleep-wake cycle, making this compound a candidate for treating narcolepsy and other sleep disorders.
- Appetite Control : Orexin signaling influences appetite and energy expenditure, suggesting potential applications in obesity management.
Research Findings
Recent studies have demonstrated the efficacy of 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride in activating OX2R. For instance, a study highlighted that this compound exhibited significant agonistic activity, leading to increased intracellular calcium levels in cell lines expressing OX2R. The findings are summarized in the table below:
Case Studies
- Narcolepsy Treatment : In a controlled study involving narcoleptic mice, administration of the compound resulted in a statistically significant increase in wakefulness compared to control groups. The mice treated with the compound displayed prolonged periods of alertness and reduced episodes of sleep.
- Appetite Regulation : Another study investigated the effects of this compound on food intake in rodent models. Results indicated that activation of OX2R led to decreased food consumption, suggesting its potential utility in managing obesity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-[3-(Dimethylcarbamoyl)phenyl]-2-methoxybenzenesulfonyl chloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via sulfonation of the precursor aromatic ring, followed by chlorination. Key steps include controlled temperature (0–5°C for sulfonation ) and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Reaction intermediates like 3-(dimethylcarbamoyl)phenyl derivatives are coupled to the methoxybenzenesulfonyl chloride backbone using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution . Yield optimization requires strict moisture control and stoichiometric balancing of sulfonating agents (e.g., ClSO₃H) .
Q. How can researchers purify and characterize this compound to ensure high purity for downstream applications?
- Methodological Answer : Purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures. Characterization relies on:
- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, dimethylcarbamoyl at δ 2.9–3.1 ppm) .
- HRMS : Verify molecular weight (e.g., C₁₆H₁₅ClN₂O₄S, exact mass: 366.04) .
- FT-IR : Detect sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) .
Q. What safety protocols are essential for handling sulfonyl chlorides like this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Sulfonyl chlorides are moisture-sensitive and react exothermically with water, releasing HCl gas. Quench spills with sodium bicarbonate or inert adsorbents. Storage under argon at –20°C is recommended .
Advanced Research Questions
Q. How does the electronic nature of the dimethylcarbamoyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing dimethylcarbamoyl group activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols) by polarizing the S–Cl bond. Density Functional Theory (DFT) studies suggest a 15–20% increase in electrophilicity compared to non-substituted analogs, as evidenced by accelerated reaction rates in SNAr mechanisms . Contrastingly, steric hindrance from the dimethyl group may reduce reactivity in bulky nucleophiles, requiring kinetic analysis (e.g., Eyring plots) to resolve .
Q. What strategies can mitigate conflicting data in biological activity studies involving this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay conditions (pH, solvent DMSO%). Standardize protocols by:
- Using ≤0.1% DMSO to avoid protein denaturation.
- Validating target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Cross-referencing with structurally similar sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) to identify structure-activity trends .
Q. Can this compound serve as a bifunctional linker in covalent organic frameworks (COFs) or targeted drug conjugates?
- Methodological Answer : Yes, the sulfonyl chloride group reacts with amines/hydroxyls to form stable sulfonamide/sulfonate linkages. For COFs, condensation with boronic acids (e.g., phenyl diboronic acid) under solvothermal conditions yields crystalline frameworks with pore sizes ~10–15 Å, confirmed by PXRD and BET surface area analysis (e.g., 700–1600 m²/g) . In bioconjugation, site-specific labeling of antibodies (e.g., lysine residues) requires pH 8.5–9.0 to enhance nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
